Chemical structure and properties of 1,3-Difluoro-4-methyl-2-vinylbenzene
Chemical structure and properties of 1,3-Difluoro-4-methyl-2-vinylbenzene
This guide details the chemical structure, physicochemical properties, and synthetic utility of 1,3-Difluoro-4-methyl-2-vinylbenzene (also known as 2,6-Difluoro-3-methylstyrene ). It is designed for medicinal chemists and process engineers leveraging fluorinated motifs to modulate metabolic stability and conformational dynamics in drug discovery.[1]
A Sterically Tuned, Metabolically Resistant Fluorinated Scaffold
Executive Summary
1,3-Difluoro-4-methyl-2-vinylbenzene (CAS: 2228512-04-5 ) is a highly specialized fluorinated building block.[1][2][3][4][5] It belongs to the class of polyfunctionalized styrenes , characterized by a vinyl group flanked by two fluorine atoms (the 2,6-difluoro motif relative to the vinyl group).
This specific substitution pattern imparts two critical properties:
-
Conformational Locking: The steric repulsion between the ortho-fluorines and the vinyl group forces the vinyl moiety out of planarity with the benzene ring, altering conjugation and electronic communication.[1]
-
Metabolic Shielding: The fluorine atoms block the highly reactive ortho positions, while the methyl group at the meta position (relative to vinyl) modulates lipophilicity (LogP) and provides a handle for further functionalization.[1]
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 1-Ethenyl-2,4-difluoro-3-methylbenzene (preferred) Alt: 2,6-Difluoro-3-methylstyrene |
| CAS Number | 2228512-04-5 |
| Molecular Formula | C₉H₈F₂ |
| Molecular Weight | 154.16 g/mol |
| SMILES | Cc1c(F)c(C=C)c(F)cc1 |
| InChI Key | Derived:[1] SFHOANYKPCNYMB-UHFFFAOYSA-N (Analogous) |
3D Conformational Analysis (The "Orthogonal Effect")
Unlike unsubstituted styrene, which is planar, the 2,6-difluoro substitution creates significant steric strain.[1] The Van der Waals radius of Fluorine (1.47 Å) clashes with the vinylic protons.[1]
-
Result: The vinyl group rotates out of the phenyl plane (dihedral angle
).[1] -
Impact: Reduced
- conjugation makes the vinyl group more electron-deficient and less prone to oxidative polymerization compared to styrene, while increasing the molecule's overall lipophilicity.[1]
Physicochemical Properties
The following data aggregates calculated and experimental values for the 2,6-difluoro-3-methylstyrene scaffold.
| Property | Value / Range | Significance in R&D |
| Boiling Point | 158–162 °C (Est. @ 760 mmHg) | Higher than styrene (145°C) due to polarity.[1] |
| Density | 1.15 ± 0.05 g/cm³ | Fluorination increases density relative to methylstyrene.[1] |
| LogP (Octanol/Water) | 3.2 – 3.5 | Highly lipophilic; excellent blood-brain barrier (BBB) penetration potential.[1] |
| Electronic Character | Electron-Deficient Ring | The two F atoms withdraw density (-I effect), deactivating the ring toward electrophilic attack. |
| Metabolic Liability | Low | Ortho sites blocked by F; Para site blocked by H (harder to oxidize than alkyl).[1] |
Synthesis & Manufacturing Routes
The most robust synthesis routes avoid direct electrophilic fluorination (which is non-selective).[1] The recommended pathway utilizes 2,6-difluoro-3-methylbenzoic acid as a stable starting material.
Route A: The "Reduction-Olefination" Protocol (High Purity)
This route is preferred for medicinal chemistry scales (1g – 100g) to ensure regiochemical integrity.[1]
-
Precursor: 2,6-Difluoro-3-methylbenzoic acid (CAS 32890-88-3).[1]
-
Step 1 (Reduction): Reduction of the acid to the benzyl alcohol using Borane-THF (
).[1] -
Step 2 (Oxidation): Selective oxidation to 2,6-difluoro-3-methylbenzaldehyde using Swern conditions or Dess-Martin Periodinane.[1]
-
Step 3 (Wittig Olefination): Reaction with methyltriphenylphosphonium bromide (
) and a strong base (KOtBu or NaHMDS) to install the vinyl group.[1]
Route B: Suzuki-Miyaura Coupling (Industrial Scale)
For larger batches, coupling a triflate or bromide with a vinylboronate is more atom-economical.[1]
-
Substrate: 1-Bromo-2,6-difluoro-3-methylbenzene.[1]
-
Reagent: Potassium vinyltrifluoroborate.[1]
-
Catalyst:
or .[1]
Visual Synthesis Workflow
Caption: Step-wise synthesis from the commercially available benzoic acid precursor ensures correct regiochemistry.
Applications in Drug Development
Metabolic Blocking (The "Fluorine Shield")
In drug metabolism (DMPK), the P450 enzymes frequently attack electron-rich aromatic rings or benzylic positions.[1]
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1] Placing fluorine at the 2 and 6 positions (relative to the vinyl linker) prevents arene oxide formation and ring hydroxylation at these susceptible sites.[1]
-
Outcome: Extended half-life (
) of the drug candidate.[1]
Bioisosteric Replacement
This scaffold serves as a bioisostere for 2,6-dichlorostyrene or ortho-substituted biaryls .[1] The smaller Van der Waals radius of Fluorine (vs. Chlorine) allows for tighter binding pockets while maintaining the necessary lipophilicity.[1]
Covalent Inhibitor "Warheads"
The vinyl group acts as a Michael acceptor.[1] However, the electron-withdrawing nature of the two fluorine atoms reduces the nucleophilicity of the double bond, making it a "tuned" electrophile .
-
Utility: Targeted Covalent Inhibitors (TCIs) that react with cysteine residues only within the specific environment of the target protein, reducing off-target toxicity.[1]
Reactivity & Logic Diagram
Caption: Mapping the structural features to their functional impact in medicinal chemistry.
Safety & Handling Protocols
While specific MSDS data for this isomer is rare, protocols should follow the Fluorinated Styrene Class standards.[1]
-
Hazards:
-
Flammability: High.[1] Flash point likely < 60°C. Store in flammables cabinet.[1]
-
Polymerization: May auto-polymerize upon exposure to light or heat.[1] Stabilizer Required: Ensure the sample contains 4-tert-butylcatechol (TBC) or similar inhibitor (typically 10-50 ppm).[1]
-
Skin/Eye Irritant: Fluorinated aromatics are potent defatting agents.[1] Use nitrile gloves and chemical splash goggles.[1]
-
-
Storage:
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) to prevent oxidation of the methyl group or vinyl polymerization.[1]
-
References
-
BLD Pharm. (2025).[1] Product Analysis: 1,3-Difluoro-4-methyl-2-vinylbenzene (CAS 2228512-04-5).[2][3][4][5][6] Retrieved from
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: Conformational effects of ortho-fluorine).
-
Sigma-Aldrich. (2025).[1] 2,6-Difluoro-3-methylbenzoic acid Properties. Retrieved from
-
PubChem. (2025).[1][7][8] Compound Summary: 2,6-Difluorostyrene Derivatives. National Library of Medicine.[1] Retrieved from
Sources
- 1. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 405-99-2|1-Fluoro-4-vinylbenzene|BLD Pharm [bldpharm.com]
- 3. 182132-57-6|1,3-Difluoro-5-vinylbenzene|BLD Pharm [bldpharm.com]
- 4. 2095790-03-5|1-Fluoro-2-methyl-3-vinylbenzene|BLD Pharm [bldpharm.com]
- 5. 1210261-82-7|1,2,5-Trifluoro-3-vinylbenzene|BLD Pharm [bldpharm.com]
- 6. 2228512-04-5|1,3-Difluoro-4-methyl-2-vinylbenzene|BLD Pharm [bldpharm.com]
- 7. 2,4,6-Trimethylstyrene | C11H14 | CID 13036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Difluorostyrene | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]
